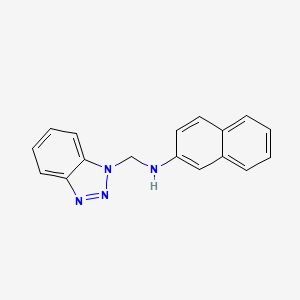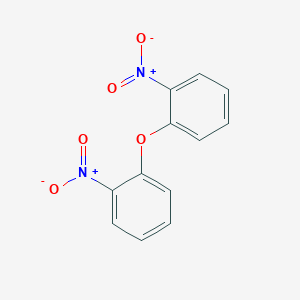
2,2'-Oxybis(nitrobenzene)
Descripción general
Descripción
2,2’-Oxybis(nitrobenzene) is a chemical compound with the CAS Number: 2217-65-4 and a molecular weight of 260.21 . Its IUPAC name is 1-nitro-2-(2-nitrophenoxy)benzene . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 2,2’-Oxybis(nitrobenzene) is C12H8N2O5 . The InChI code for this compound is 1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H .Physical And Chemical Properties Analysis
2,2’-Oxybis(nitrobenzene) has a density of 1.4±0.1 g/cm3 . Its boiling point is 375.8±27.0 °C at 760 mmHg . The vapor pressure of this compound is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.9±3.0 kJ/mol . The flash point is 167.3±25.7 °C .Aplicaciones Científicas De Investigación
Phase-Transfer Catalyst in Chromatography
2,2’-Oxybis(nitrobenzene) serves as a phase-transfer catalyst in chromatographic separations. Its unique properties facilitate the transfer of ions or molecules between immiscible phases (such as organic and aqueous phases). Researchers have found it to be particularly effective in the separation of chlorides and organic compounds .
Sensing Applications
The light-induced isomerization of azobenzenes, including 2,2’-Oxybis(nitrobenzene), makes them intriguing candidates for sensing applications. Researchers have explored their use as molecular switches, where the reversible cis-trans isomerization responds to external stimuli (such as light or temperature). These switches find applications in biosensors, environmental monitoring, and drug delivery systems .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds are generally known to undergo reduction reactions within the cell, leading to the formation of various intermediates .
Biochemical Pathways
For instance, nitrobenzene can be reduced to aminophenol, which is further metabolized .
Pharmacokinetics
Nitrobenzene compounds are generally lipophilic, suggesting they could be absorbed and distributed throughout the body .
Result of Action
Nitrobenzene compounds are generally known to cause oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 2,2’-Oxybis(nitrobenzene) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
1-nitro-2-(2-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRIXVOLLJIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365223 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis(nitrobenzene) | |
CAS RN |
2217-65-4 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

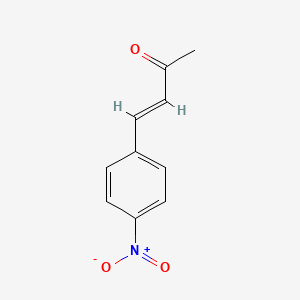
![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
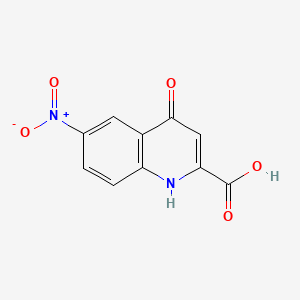

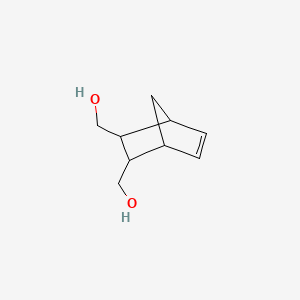
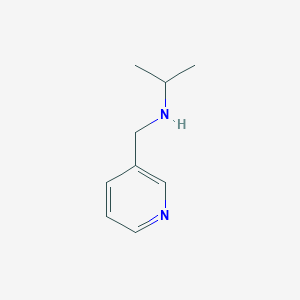

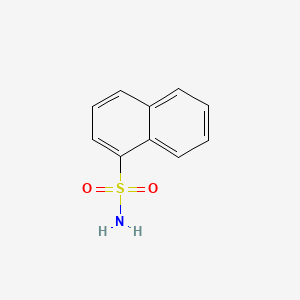
![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)
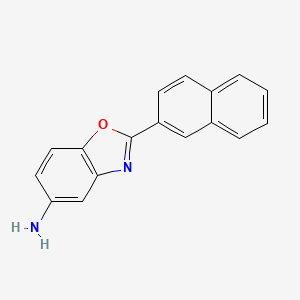
![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)
